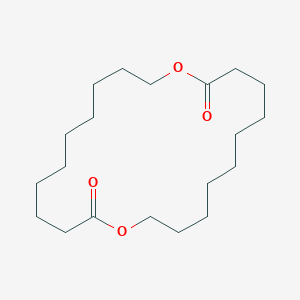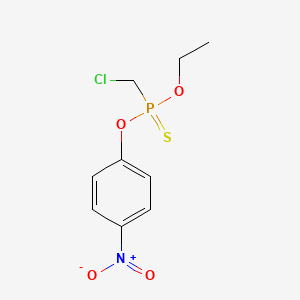
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester is an organophosphorus compound known for its use in various scientific and industrial applications This compound is characterized by its complex structure, which includes a phosphonothioic acid core with chloromethyl, ethyl, and p-nitrophenyl ester groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester typically involves the reaction of phosphonothioic acid derivatives with chloromethylating agents and subsequent esterification with p-nitrophenol. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction progress and the purity of the final product. The use of advanced analytical techniques such as gas chromatography and mass spectrometry is common to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphonothioic acid oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonothioic acid oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly those targeting neurological pathways.
Industry: Utilized in the production of pesticides and other agrochemicals due to its reactivity and effectiveness against pests.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes such as acetylcholinesterase. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged nerve signal transmission, which can be beneficial or detrimental depending on the context.
Comparison with Similar Compounds
Similar Compounds
Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: Similar structure but with a phenyl group instead of a chloromethyl group.
Phosphorothioic acid, O-ethyl O-(p-nitrophenyl) O-phenyl ester: Contains an additional phenyl ester group.
Uniqueness
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester is unique due to its chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where chloromethylation is required.
Properties
CAS No. |
2425-19-6 |
|---|---|
Molecular Formula |
C9H11ClNO4PS |
Molecular Weight |
295.68 g/mol |
IUPAC Name |
chloromethyl-ethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H11ClNO4PS/c1-2-14-16(17,7-10)15-9-5-3-8(4-6-9)11(12)13/h3-6H,2,7H2,1H3 |
InChI Key |
IDSATHNHWPBOFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
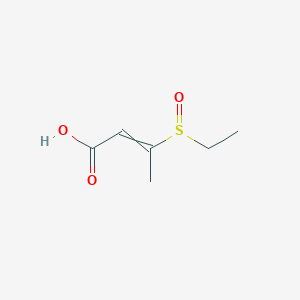
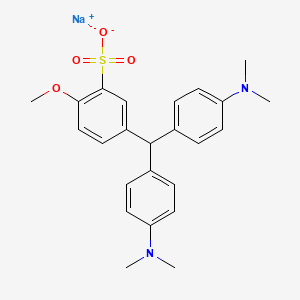
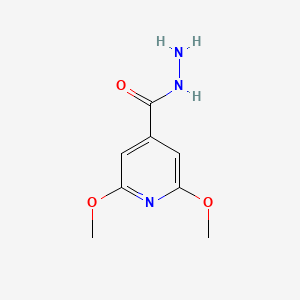
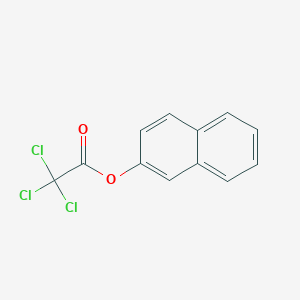
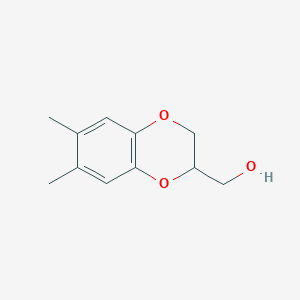
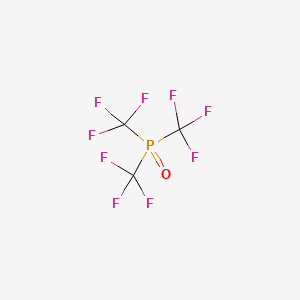
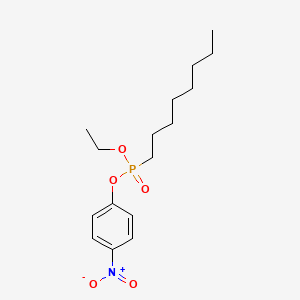
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)
